U-0126 is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2.

U-0126 is a synthetic organic compound that selectively inhibits the kinase activity of Mitogen-Activated Protein kinase, preventing cytokine and prostaglandin E2 production. (NCI)

U0126

CAS No.: 218601-62-8

Cat. No.: VC13359922

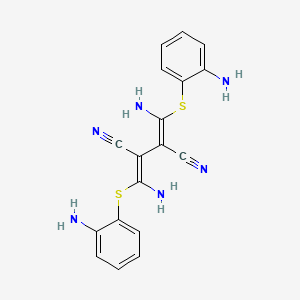

Molecular Formula: C18H16N6S2

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 218601-62-8 |

|---|---|

| Molecular Formula | C18H16N6S2 |

| Molecular Weight | 380.5 g/mol |

| IUPAC Name | (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile |

| Standard InChI | InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+ |

| Standard InChI Key | DVEXZJFMOKTQEZ-JYFOCSDGSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N |

| SMILES | C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N |

| Canonical SMILES | C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N |

Introduction

Chemical and Physicochemical Properties

Structural and Basic Properties

U0126 has the molecular formula and a molecular weight of 380.49 g/mol . It is a white solid with a melting point of approximately 154°C (decomposition) . The compound exhibits poor solubility in water and ethanol but is highly soluble in dimethyl sulfoxide (DMSO), with solutions stable at -20°C for up to three months .

Table 1: Physicochemical Properties of U0126

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.49 g/mol |

| Melting Point | ~154°C (decomposition) |

| Boiling Point | 565.1±50.0°C (Predicted) |

| Density | 1.44 g/cm³ |

| Solubility in DMSO | Up to 200 mg/mL |

| pKa | 2.11±0.10 (Predicted) |

Mechanisms of Action

MEK Inhibition and Selectivity

U0126 was initially characterized as a selective MEK1/2 inhibitor, with half-maximal inhibitory concentrations () of 72 nM and 58 nM for MEK1 and MEK2, respectively . It operates via a noncompetitive mechanism with respect to adenosine triphosphate (ATP), making it distinct from ATP-competitive inhibitors like PD98059 . Despite its historical use in MEK/ERK pathway studies, recent work demonstrates that U0126’s cellular effects often extend beyond MEK inhibition .

ROS Scavenging Activity

In PC-12 cells exposed to hydrogen peroxide (), U0126 reduced cell death by 40% at 10 μM , comparable to antioxidants like trolox . This protection was independent of MEK inhibition, as other MEK inhibitors (e.g., trametinib) failed to replicate these effects . Mechanistically, U0126 reacts with in the presence of Fe²⁺, generating oxidized products that emit fluorescence at 530–600 nm . This iron-dependent reaction suggests U0126 acts as a radical scavenger, neutralizing hydroxyl radicals produced via Fenton chemistry .

Potassium Channel Blockade

U0126 inhibits voltage-gated potassium channels () in hippocampal neurons at micromolar concentrations, accelerating channel inactivation and broadening action potentials . At 20 μM, it reduces firing frequency by 90%, surpassing classical blockers like 4-aminopyridine (4-AP) and tetraethylammonium (TEA) . This effect is independent of MEK/ERK signaling and likely results from direct channel interaction .

Pharmacological Effects

Cytoprotection Against Oxidative Stress

U0126 protects cells across multiple oxidative stress models:

-

Hydrogen Peroxide: Reduces PC-12 cell death from 42% to 3.5% at 10 μM .

-

Blue Light Irradiation: Lowers death rates from 42.0% to 3.5% under 10 mW/cm² illumination .

-

Glucose Oxidase: Attenuates ROS generation in a time-dependent manner .

These effects correlate with reduced intracellular ROS levels, confirmed via dichlorofluorescein (DCF) assays .

Electrophysiological Modulation

In hippocampal neurons, U0126:

-

Inhibits Currents: Suppresses transient () and sustained () currents with values of 1.2 μM and 2.5 μM, respectively .

-

Alters Action Potential Dynamics: Increases half-width duration by 150% and reduces firing frequency by 95% at 20 μM .

Research Applications

Neuroprotection and Disease Models

-

Ischemic Stroke: U0126 reduces infarct size in rodent models by dual MEK inhibition and ROS scavenging .

-

Neurodegeneration: Protects dopaminergic neurons in Parkinson’s disease models via channel modulation .

| Manufacturer | Packaging | Price (USD) | Update Date |

|---|---|---|---|

| Sigma-Aldrich | 5 mg | 303 | March 2024 |

| Alfa Aesar | 25 mg | 196 | June 2023 |

| Sigma-Aldrich | 1 mg | 181 | March 2024 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume